4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
Description
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a benzothiazole and piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antipsychotic properties .
Properties
Molecular Formula |
C20H24N6O2S2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C20H24N6O2S2/c1-13(2)19-22-23-20(29-19)21-16(27)7-8-17(28)25-9-11-26(12-10-25)18-14-5-3-4-6-15(14)30-24-18/h3-6,13H,7-12H2,1-2H3,(H,21,23,27) |
InChI Key |
VZUHSBQHDZUKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step procedures. One common route includes the reaction of 1,2-benzothiazole with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a butanamide derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with various molecular targets. It acts as an antagonist to dopamine and serotonin receptors, which is why it is being explored as an antipsychotic agent. The compound also exhibits inhibitory effects on acetylcholinesterase, making it a candidate for Alzheimer’s disease research .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the thiadiazole group.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Similar structure but with different substituents on the piperazine ring.
Uniqueness
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is unique due to its combination of benzothiazole, piperazine, and thiadiazole moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
The compound 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a piperazine ring, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 223586-82-1 |
| Molecular Formula | C18H22N4S2 |
| Molecular Weight | 366.52 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 444.5 °C |
| LogP | 3.95 |
The synthesis of this compound involves the reaction of benzothiazole derivatives with piperazine and thiadiazole components. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors related to various biological pathways, including anti-tumor and anti-microbial activities.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
In vitro studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.
Toxicity Studies
Toxicity assessments using zebrafish embryos have classified this compound as having low toxicity, with an LC50 value indicating safety at therapeutic concentrations. This is crucial for its potential development as a therapeutic agent.
Case Studies
-
Study on Antimicrobial Efficacy
- Researchers evaluated the antimicrobial properties of the compound against a panel of pathogens.
- Results indicated an MIC of 32 µg/mL against Staphylococcus aureus, suggesting potential for clinical application in treating infections.
-
Anticancer Activity Assessment
- A study investigated the effects on MCF-7 cells, revealing a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours.
- Mechanistic studies highlighted increased levels of pro-apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
